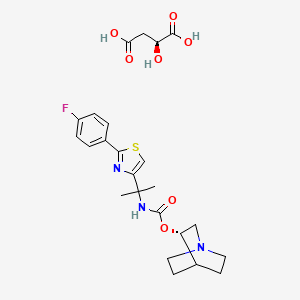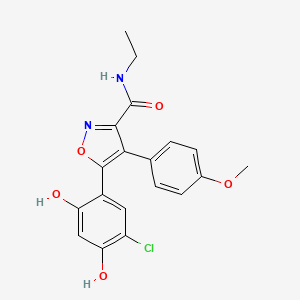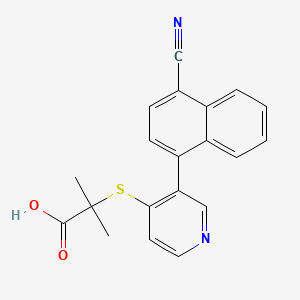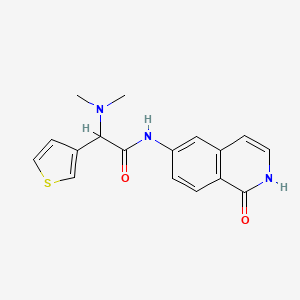
VU0029767
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VU0029767 是一种选择性正向变构调节剂,作用于 M1 毒蕈碱乙酰胆碱受体,该受体是 G 蛋白偶联受体家族中毒蕈碱乙酰胆碱受体的成员。 该化合物增强乙酰胆碱在 M1 受体上的效力和功效,使其成为研究胆碱能信号及其在各种生理和病理过程中的意义的宝贵工具 .
科学研究应用
VU0029767 有几个科学研究应用,包括:
化学: 用作研究毒蕈碱乙酰胆碱受体调节剂的结构-活性关系的工具。
生物学: 用于研究胆碱能信号通路及其在各种生理过程中的作用。
医学: 研究其在阿尔茨海默病和精神分裂症等神经系统疾病中的潜在治疗应用。
工业: 用于开发针对毒蕈碱乙酰胆碱受体的新药.
作用机制
VU0029767 通过与 M1 毒蕈碱乙酰胆碱受体上的变构位点结合发挥作用,该位点不同于正构乙酰胆碱结合位点。这种结合增强了受体对乙酰胆碱的反应,提高了神经递质的效力和功效。 该化合物还增强了其他变构激动剂(如 TBPB)的作用,并调节了 M1 受体激活后的 G 蛋白信号通路 .
生化分析
Biochemical Properties
VU0029767 plays a pivotal role in biochemical reactions by modulating the muscarinic M1 acetylcholine receptor. It enhances the receptor’s response to acetylcholine without competing at the acetylcholine binding site. This modulation is achieved through positive allosteric interactions, which shift the concentration-dependent response to acetylcholine at least five-fold . Additionally, this compound potentiates the effects of the allosteric agonist TBPB, further enhancing its biochemical significance .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. By modulating the muscarinic M1 acetylcholine receptor, it influences cell signaling pathways, particularly those involving phospholipase C and phospholipase D . This modulation results in increased intracellular calcium mobilization, which is crucial for numerous cellular functions. Furthermore, this compound has been shown to enhance the potency and efficacy of acetylcholine at the M1 receptor, thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic M1 acetylcholine receptor as a positive allosteric modulator. This binding does not compete with acetylcholine at the primary binding site but instead enhances the receptor’s response to acetylcholine . This compound also potentiates the effects of the allosteric agonist TBPB, leading to increased receptor activation and subsequent downstream signaling . This modulation of receptor activity is crucial for its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability at room temperature and maintains its activity in various assays . Long-term studies have shown that this compound continues to modulate the muscarinic M1 acetylcholine receptor effectively, with no significant degradation observed over extended periods . These findings highlight the compound’s potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the muscarinic M1 acetylcholine receptor without causing adverse effects . At higher doses, some threshold effects and potential toxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications . These findings underscore the importance of dosage considerations in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to the muscarinic M1 acetylcholine receptor. It interacts with enzymes and cofactors that modulate acetylcholine responses, thereby influencing metabolic flux and metabolite levels . The compound’s ability to enhance acetylcholine potency and efficacy further underscores its role in these metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation at target sites, ensuring effective modulation of the muscarinic M1 acetylcholine receptor . The compound’s distribution patterns are crucial for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the muscarinic M1 acetylcholine receptor on the cell membrane . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . The precise subcellular localization of this compound is essential for its activity and function.
准备方法
合成路线和反应条件
形成腙: 2-羟基萘醛与乙酰肼在酸催化剂存在下反应形成腙中间体。
工业生产方法
This compound 的工业生产方法没有得到很好的记录,这可能是因为它主要用于研究环境。上述合成路线可以通过适当优化反应条件和纯化技术来放大,以获得更高的产率和纯度。
化学反应分析
反应类型
VU0029767 经历各种化学反应,包括:
取代反应: 苯环上的乙氧基可以在适当条件下被其他官能团取代。
常用试剂和条件
取代反应: 常用的试剂包括卤化剂和亲核试剂,反应通常在碱性或酸性条件下进行。
氧化反应: 使用高锰酸钾或三氧化铬等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物
取代反应: 产物包括 this compound 的各种取代衍生物。
氧化反应: 产物包括醌类和其他氧化衍生物。
相似化合物的比较
类似化合物
VU0090157: M1 毒蕈碱乙酰胆碱受体的另一种正向变构调节剂,在 M1 的突变形式上的活性及其对 TBPB 的增强作用方面有所不同。
独特性
This compound 的独特之处在于它能够选择性地调节 M1 毒蕈碱乙酰胆碱受体,而不会在乙酰胆碱结合位点竞争。 这种选择性允许更精确地研究胆碱能信号及其在各种生理和病理过程中的意义 .
属性
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJGCUSLSJMMD-YDZHTSKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326001-01-8 |
Source


|
| Record name | 326001-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does VU0029767 interact with the M1 muscarinic receptor and what are the downstream effects of this interaction?
A1: this compound acts as a positive allosteric modulator (PAM) of the M1 mAChR. [] This means it binds to a site distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to ACh. [] The research indicates that this compound increases the affinity of M1 for ACh, leading to a leftward shift in the ACh concentration-response curve. [] This enhanced signaling through M1, upon binding of ACh, can then activate downstream pathways such as phosphoinositide hydrolysis and phospholipase D. [] Interestingly, this compound demonstrates a distinct profile in its ability to potentiate these pathways compared to another M1 PAM, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), suggesting potential for selective modulation of M1 signaling. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
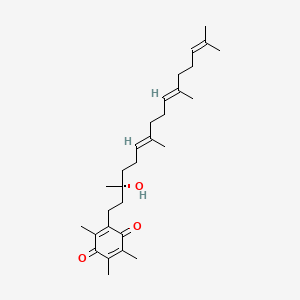
![[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B611644.png)
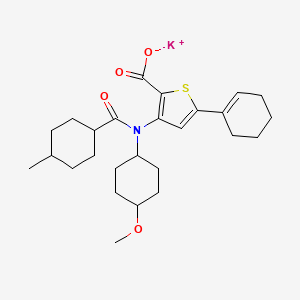
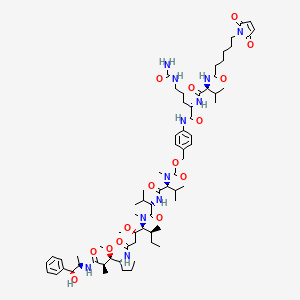
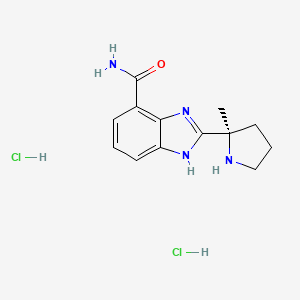

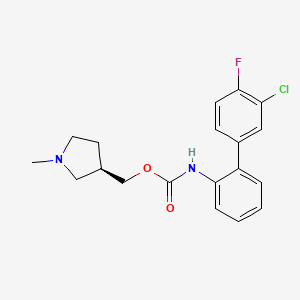
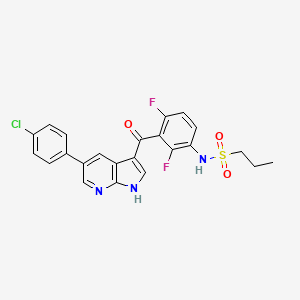
![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/new.no-structure.jpg)
